N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O4/c24-17(20-11-2-3-12-13(6-11)26-9-25-12)23-7-10(8-23)16-21-15(22-27-16)14-18-4-1-5-19-14/h1-6,10H,7-9H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYBPVAGGHLLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse and authoritative sources.
Chemical Structure and Properties
The compound's structure can be broken down into several components:
- Benzo[d][1,3]dioxole : A bicyclic structure known for its pharmacological properties.
- Pyrimidin-2-yl : A nitrogen-containing heterocycle that contributes to the biological activity.
- 1,2,4-Oxadiazol : A five-membered ring that is often associated with bioactive compounds.
Anticancer Activity
Recent studies have reported that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : Various derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). One study demonstrated that certain derivatives had IC50 values ranging from 1.27 to 17.16 μM against these cell lines .
The mechanism of action for these compounds often involves:
- Inhibition of Cell Proliferation : Compounds induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies.
- Targeting Specific Pathways : Compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as the AKT/mTOR pathway .
In Vitro Studies
In vitro studies assessing the biological activity of similar compounds have revealed:
- Antioxidant Properties : Compounds have demonstrated antioxidant activity with EC50 values indicating their potential to reduce oxidative stress in cells .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzo[d][1,3]dioxole and pyrimidine moieties significantly influence the biological activity of the compound. For example:
- Substitution Patterns : Different substituents on the pyrimidine ring can enhance or diminish anticancer efficacy.
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 1.27 | |
| Cytotoxicity | HCT116 | 17.16 | |
| Antioxidant Activity | Various | 1.128–2.489 |
Case Study 1: Anticancer Efficacy
A study conducted by Verma et al. evaluated a series of compounds related to this compound. The findings indicated that specific modifications led to enhanced anticancer activity against breast cancer cells through apoptosis induction without affecting normal cells .
Case Study 2: Antioxidant Mechanism
Another investigation focused on the antioxidant properties of similar compounds. The study highlighted that certain derivatives could significantly reduce lipid peroxidation and exhibited strong reducing activity in various assays .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : The compound’s synthesis typically involves coupling benzo[d][1,3]dioxole derivatives with pyrimidine-oxadiazole intermediates. A general procedure includes:
- Step 1 : Activate the benzo[d][1,3]dioxol-5-yl amine using coupling agents (e.g., HATU or EDCI) in anhydrous DMF .
- Step 2 : React with a pre-synthesized oxadiazole-azetidine intermediate under inert conditions (N₂ atmosphere) at 60–80°C for 12–24 hours .
- Step 3 : Monitor progress via TLC (ethyl acetate/hexane, 1:1) and purify using flash chromatography (silica gel, gradient elution). Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:oxadiazole) and exclusion of moisture .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify protons on the azetidine ring (~δ 3.5–4.5 ppm) and pyrimidine aromatic signals (~δ 8.5–9.0 ppm) .
- HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 436.1234) .
- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water gradient) .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) using fluorometric assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Modify substituents : Synthesize analogs with variations in the pyrimidine (e.g., 4-methyl vs. trifluoromethyl) or benzo[d][1,3]dioxole (e.g., halogenation) moieties .
- Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores. For example, replacing pyrimidine with pyridine reduces antibacterial activity by ~40% .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines (e.g., ATCC-validated), enzyme batches, and incubation times .
- Control variables : Compare solubility (DMSO concentration ≤0.1%) and serum protein binding effects .
- Meta-analysis : Aggregate data from analogs (e.g., pyrimidine-oxadiazole derivatives) to identify trends. For instance, electron-withdrawing groups on benzo[d][1,3]dioxole enhance antibacterial potency .
Q. How can in silico tools predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 susceptibility) and blood-brain barrier penetration .
- Toxicity profiling : Run ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction linked to lipophilic substituents) .
- Metabolite identification : Simulate Phase I/II metabolism (GLORYx) to prioritize stable derivatives .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS. Hydrolysis of the oxadiazole ring occurs at >48 hours, reducing efficacy .
- Comparative studies : Benchmark against structurally stable analogs (e.g., 1,2,4-triazole derivatives) to isolate instability factors .
Q. Why do some studies report antibacterial activity while others show no effect?
- Methodological Answer :
- Strain specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains. The compound’s large size may limit Gram-negative penetration .
- Efflux pump inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to assess resistance mechanisms .
Key Comparative Data from Analog Studies
| Analog Modification | Biological Activity | Source |
|---|---|---|
| Pyrimidine → Pyridine | 40% reduction in antibacterial IC₅₀ | |
| Benzo[d][1,3]dioxole halogenation | 2x increase in COX-2 inhibition | |
| Oxadiazole → Triazole | Improved metabolic stability (t½ >24 hours) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
